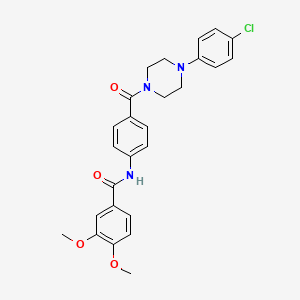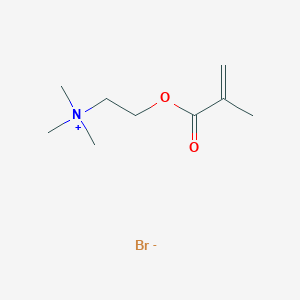
Acetamide, N-(5,6,7,8,9,10,11,12-octahydro-9-hydroxy-1,2,3,10-tetramethoxybenzo(a)heptalen-7-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACETAMIDE,N-(5,6,7,8,9,10,11,12-OCTAHYDRO-9-HYDROXY-1,2,3,10-TETRAMET HOXYBENZO[A]HEPTALEN-7-YL)- is a complex organic compound with a unique structure that includes multiple methoxy groups and a hydroxyl group. This compound is derived from acetamide and features a benzo[a]heptalene core, which is a polycyclic aromatic hydrocarbon. The presence of multiple functional groups makes this compound interesting for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of ACETAMIDE,N-(5,6,7,8,9,10,11,12-OCTAHYDRO-9-HYDROXY-1,2,3,10-TETRAMET HOXYBENZO[A]HEPTALEN-7-YL)- can be achieved through several synthetic routes. One common method involves the dehydration of ammonium acetate to produce acetamide, which is then further reacted with other reagents to introduce the desired functional groups . Another method involves the ammonolysis of acetylacetone under reductive amination conditions . Industrial production methods may involve the use of anhydrous acetic acid, acetonitrile, and hydrogen chloride gas to produce the compound in high yields .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
ACETAMIDE,N-(5,6,7,8,9,10,11,12-OCTAHYDRO-9-HYDROXY-1,2,3,10-TETRAMET HOXYBENZO[A]HEPTALEN-7-YL)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a plasticizer and solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of enzymes and affect various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds include:
N,N-Dimethylacetamide (DMA): Widely used as a solvent but lacks the complex structure and functional groups of the target compound.
Acetanilide: Used as an inhibitor of hydrogen peroxide decomposition and in the synthesis of dyes and rubber accelerators.
Acetazolamide: A carbonic anhydrase inhibitor used in medicine.
Propriétés
Numéro CAS |
84092-81-9 |
|---|---|
Formule moléculaire |
C22H31NO6 |
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
N-(9-hydroxy-1,2,3,10-tetramethoxy-5,6,7,8,9,10,11,12-octahydrobenzo[a]heptalen-7-yl)acetamide |
InChI |
InChI=1S/C22H31NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h10,16-18,25H,6-9,11H2,1-5H3,(H,23,24) |
Clé InChI |
OCZBEEIHYYZKFG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1CC(C(CC3)OC)O)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



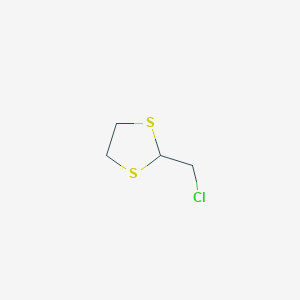
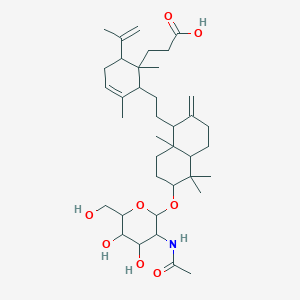
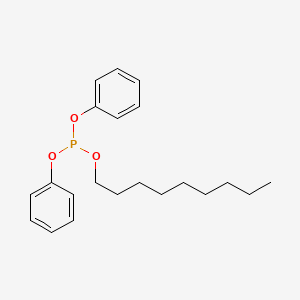
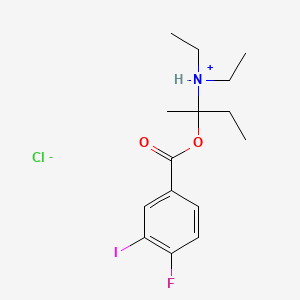
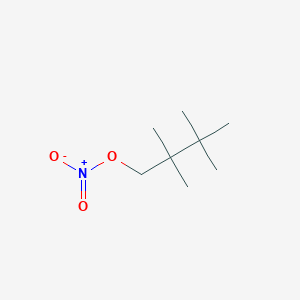
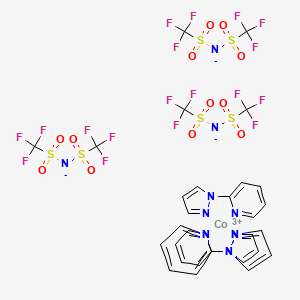
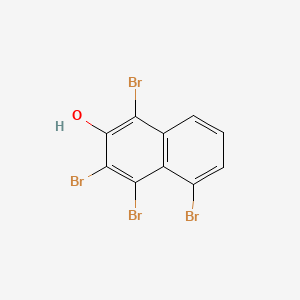
![[2-(Aminomethyl)-4-methoxyphenyl]acetic acid](/img/structure/B13787319.png)
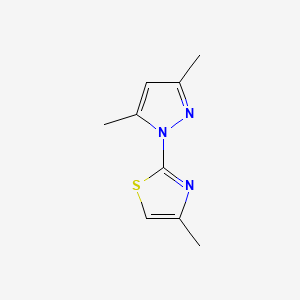

![[4-(Carbamoylsulfonyl)phenethyl][(5-methylisoxazol-3-yl)carbonyl]ammonium chloride](/img/structure/B13787331.png)
